

MS6105 vs. Its Parent LDH Inhibitor: A Comparative Efficacy Guide

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Compound of Interest

Compound Name: MS6105

Cat. No.: B12397506

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This guide provides a detailed comparison of the efficacy of **MS6105**, a novel Proteolysis Targeting Chimera (PROTAC) degrader of Lactate Dehydrogenase (LDH), and its parent small molecule inhibitor. The data presented is compiled from peer-reviewed research to aid in the evaluation of these compounds for cancer therapy research and development.

Introduction

Lactate Dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation. Inhibition of LDH is a promising therapeutic strategy to target cancer metabolism. While traditional small molecule inhibitors block the enzymatic activity of LDH, PROTACs like **MS6105** offer an alternative mechanism by inducing the targeted degradation of the LDH protein. This guide directly compares the performance of **MS6105** to its parent pyrazole-based LDH inhibitor, compound 5, as described in the primary literature.^[1]

Efficacy Data Summary

The following tables summarize the quantitative efficacy data for **MS6105** and its parent LDH inhibitor, compound 5.

In Vitro Degradation and Inhibitory Potency

Compound	Target	Assay	Cell Line	Value
MS6105	LDHA	Degradation	PANC-1	DC ₅₀ = 38 nM
MS6105	LDHB	Degradation	PANC-1	DC ₅₀ = 74 nM
Parent Inhibitor (Cpd 5)	LDHA	Enzymatic Inhibition	-	IC ₅₀ = 2.6 nM
Parent Inhibitor (Cpd 5)	LDHB	Enzymatic Inhibition	-	IC ₅₀ = 43 nM

DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein. IC₅₀ (Inhibitory Concentration 50) is the concentration of the compound that inhibits 50% of the enzyme's activity.

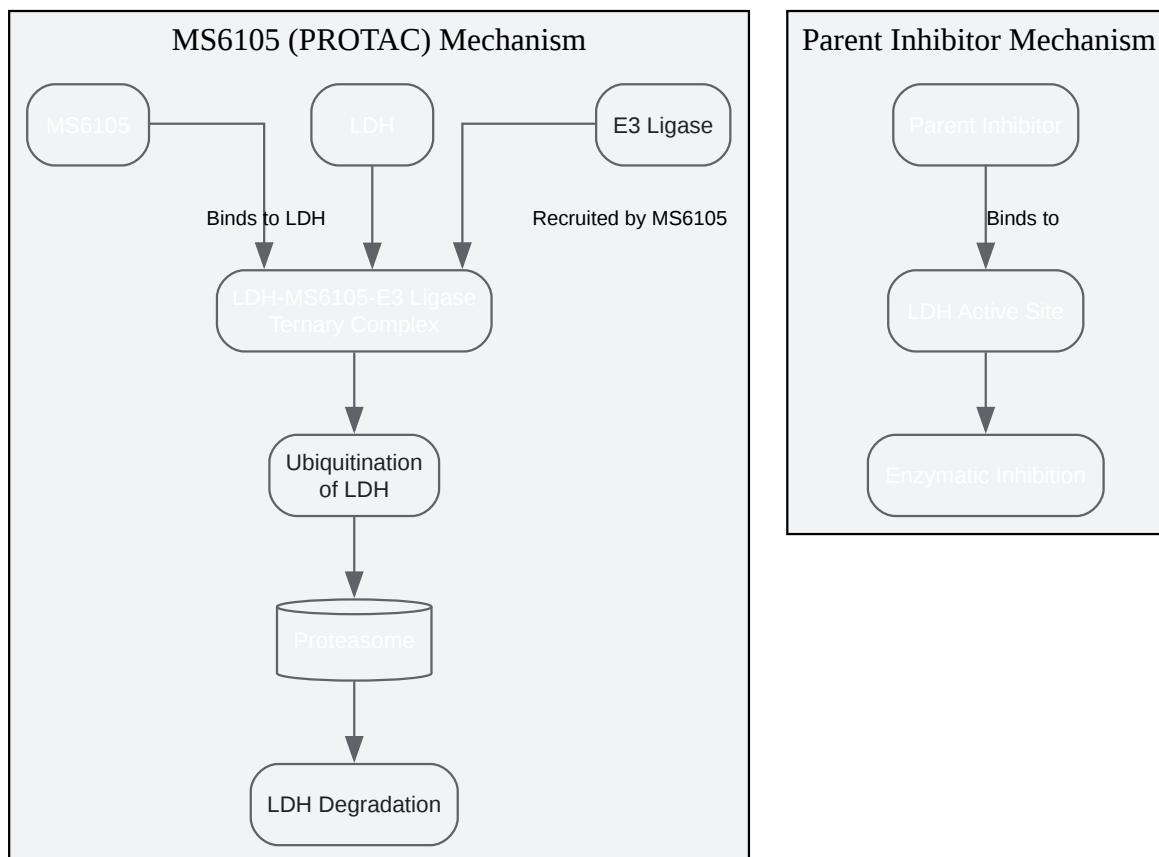
Anti-proliferative Activity

Compound	Cell Line	Assay	Value
MS6105	PANC-1	Cell Growth Inhibition	GI ₅₀ = 16.1 μM
MS6105	MiaPaca-2	Cell Growth Inhibition	GI ₅₀ = 12.2 μM
Parent Inhibitor (Cpd 5)	PANC-1	Cell Growth Inhibition	GI ₅₀ > 25 μM
Parent Inhibitor (Cpd 5)	MiaPaca-2	Cell Growth Inhibition	GI ₅₀ > 25 μM

GI₅₀ (Growth Inhibition 50) is the concentration of the compound that inhibits 50% of cell growth.

Mechanism of Action

MS6105 is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the LDH protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] In contrast, the parent inhibitor is a small molecule that binds to the active site of LDH, competitively inhibiting its enzymatic function.





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References

- 1. Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degradar for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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